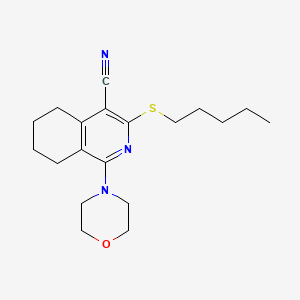![molecular formula C23H21BrN4O3S B11650274 (6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650274.png)
(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound. It features a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes a brominated benzylidene moiety and a phenoxyethoxy side chain, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. A common approach includes:
Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through a [3+3] cycloaddition reaction, followed by reduction and deamination steps.
Introduction of the Brominated Benzylidene Moiety: This step often involves the bromination of a suitable precursor, followed by a condensation reaction with the core structure.
Attachment of the Phenoxyethoxy Side Chain: This is typically done through nucleophilic substitution reactions, where the phenoxyethoxy group is introduced under basic conditions.
Industrial Production Methods: Industrial synthesis may employ continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are used to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenoxyethoxy groups.
Reduction: Reduction reactions can target the brominated benzylidene moiety, potentially converting it to a benzyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential as an antimicrobial agent due to its unique structure.
Anticancer Research: Studies have shown its efficacy in inhibiting certain cancer cell lines.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex therapeutic agents.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The brominated benzylidene moiety and the thiadiazolo[3,2-a]pyrimidin-7-one core are crucial for its binding affinity and specificity. Pathways involved often include inhibition of DNA synthesis or disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloropyridine: Shares the brominated aromatic structure but differs in the core heterocycle.
1,3,4-Thiadiazole Derivatives: These compounds have similar core structures but lack the complex side chains.
Uniqueness:
- The combination of the thiadiazolo[3,2-a]pyrimidin-7-one core with the brominated benzylidene and phenoxyethoxy groups makes this compound unique. It offers a distinct set of chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C23H21BrN4O3S |
|---|---|
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
(6Z)-6-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21BrN4O3S/c1-2-6-20-27-28-21(25)18(22(29)26-23(28)32-20)14-15-13-16(24)9-10-19(15)31-12-11-30-17-7-4-3-5-8-17/h3-5,7-10,13-14,25H,2,6,11-12H2,1H3/b18-14-,25-21? |
InChI-Schlüssel |
VFSOYOFHIKFZGW-OCTOJFLBSA-N |
Isomerische SMILES |
CCCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4)/C(=O)N=C2S1 |
Kanonische SMILES |
CCCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4)C(=O)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650194.png)
![(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650202.png)
![N-[4-(acetylamino)phenyl]-4-(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B11650206.png)
![(6Z)-5-imino-6-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650212.png)
![ethyl 4-(5-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11650213.png)

![15-chloro-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11650229.png)
![ethyl oxo(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11650239.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![(5Z)-1-(4-bromo-2-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11650254.png)
![N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11650255.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650263.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
![5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
